5,6-Dihydroxy-8-aminoquinoline
CAS No.: 17605-92-4
Cat. No.: VC21046498
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17605-92-4 |
---|---|
Molecular Formula | C9H8N2O2 |
Molecular Weight | 176.17 g/mol |
IUPAC Name | 8-aminoquinoline-5,6-diol |
Standard InChI | InChI=1S/C9H8N2O2/c10-6-4-7(12)9(13)5-2-1-3-11-8(5)6/h1-4,12-13H,10H2 |
Standard InChI Key | LPPNSXHQXQXLKA-UHFFFAOYSA-N |
Isomeric SMILES | C1=CNC2=C(C=C(C(=O)C2=C1)O)N |
SMILES | C1=CC2=C(C(=CC(=C2O)O)N)N=C1 |
Canonical SMILES | C1=CNC2=C(C=C(C(=O)C2=C1)O)N |
Introduction
Chemical Structure and Properties
Molecular Structure
5,6-Dihydroxy-8-aminoquinoline belongs to the 8-aminoquinoline class of compounds, featuring a quinoline backbone with specific functional groups. The quinoline scaffold consists of a benzene ring fused to a pyridine ring, forming a bicyclic structure. In 5,6-Dihydroxy-8-aminoquinoline, hydroxyl groups are positioned at the 5 and 6 positions of the quinoline ring, while an amino group is attached at position 8. This unique arrangement of functional groups contributes to the compound's chemical reactivity and biological properties.
Chemical and Physical Properties
The physical and chemical properties of 5,6-Dihydroxy-8-aminoquinoline are essential for understanding its behavior in biological systems and its potential applications. Table 1 summarizes key properties of this compound:
Property | Value |
---|---|
IUPAC Name | 8-aminoquinoline-5,6-diol |
Molecular Formula | C₉H₈N₂O₂ |
Molecular Weight | 176.17 g/mol |
CAS Number | 17605-92-4 |
InChI Key | VUYJUNNNRNSMEG-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C(=CC(=C2O)O)N)N=C1 |
The presence of hydroxyl and amino functional groups gives this compound both acidic and basic properties. The hydroxyl groups can participate in hydrogen bonding, affecting the compound's solubility in various solvents and its interactions with biological macromolecules. The amino group provides a basic site that can interact with acidic moieties in biological systems.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 5,6-Dihydroxy-8-aminoquinoline typically involves a multi-step process starting from suitable quinoline precursors. The general synthetic approach includes selective functionalization of the quinoline ring to introduce the desired functional groups at specific positions. The synthesis typically begins with a suitable quinoline derivative, followed by controlled hydroxylation and amination reactions.
Reaction Conditions
Chemical Reactivity
Types of Reactions
5,6-Dihydroxy-8-aminoquinoline can participate in various chemical reactions due to its functional groups. The hydroxyl groups can undergo oxidation, esterification, and etherification reactions. The amino group can participate in reactions typical of aromatic amines, including alkylation, acylation, and diazotization. The quinoline ring itself can undergo electrophilic and nucleophilic substitution reactions under appropriate conditions.
Reactions with Biological Relevance
The reactivity of 5,6-Dihydroxy-8-aminoquinoline has important implications for its biological activities. The compound can form complexes with metal ions, which may contribute to its biological effects. The hydroxyl groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species, which has been implicated in both the therapeutic effects and toxicity of 8-aminoquinolines .
Biological Activities
Antimalarial Properties
As a member of the 8-aminoquinoline class, 5,6-Dihydroxy-8-aminoquinoline has potential antimalarial activity. 8-Aminoquinolines are known to affect critical survival stages of Plasmodium parasites, making them valuable for malaria treatment and control . The hydroxyl groups at positions 5 and 6 may influence the compound's interaction with parasite targets, potentially affecting its antimalarial efficacy.
Neuroprotective Effects
Research suggests that 5,6-Dihydroxy-8-aminoquinoline may have neuroprotective properties. Studies on hybrid compounds combining melatonin with 8-aminoquinolines have indicated potential applications against Alzheimer's disease. These compounds may act through multiple mechanisms, including inhibition of acetylcholinesterase and protection against oxidative stress through metal ion chelation.
Mechanisms of Action
Enzyme Inhibition
5,6-Dihydroxy-8-aminoquinoline may exert its biological effects through inhibition of specific enzymes. In the context of its potential neuroprotective effects, it may inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are important targets in the treatment of neurodegenerative disorders like Alzheimer's disease.
DNA/RNA Interaction
The compound's structure allows for potential interactions with nucleic acids. The planar quinoline ring system may intercalate between DNA base pairs, while the hydroxyl and amino groups can form hydrogen bonds with nucleotide bases or the phosphate backbone. These interactions could interfere with DNA replication, transcription, or repair, which may contribute to its antimicrobial or anticancer activities.
Modulation of Cellular Pathways
5,6-Dihydroxy-8-aminoquinoline may modulate various cellular pathways, including those involved in oxidative stress and apoptosis. The compound's ability to influence these pathways may underlie its diverse biological activities.
Comparison with Other 8-Aminoquinolines
Structural Comparison
Table 2 compares the structural features of 5,6-Dihydroxy-8-aminoquinoline with other notable 8-aminoquinolines:
Compound | Structure | Key Distinguishing Features |
---|---|---|
5,6-Dihydroxy-8-aminoquinoline | Quinoline with -OH at positions 5 and 6, -NH₂ at position 8 | Hydroxyl groups at positions 5 and 6 |
Primaquine | 8-Aminoquinoline with a 4-methyl-1-penten-4-yl side chain at position 4 | Aliphatic side chain at position 4 |
Tafenoquine | 8-Aminoquinoline with complex substitution pattern | Extended half-life, additional substituents |
Pharmacological Differences
The structural differences between 5,6-Dihydroxy-8-aminoquinoline and other 8-aminoquinolines likely influence their pharmacological properties. The hydroxyl groups at positions 5 and 6 in 5,6-Dihydroxy-8-aminoquinoline may affect its solubility, metabolism, and interactions with biological targets compared to other 8-aminoquinolines like primaquine.
Research Applications
Drug Development
5,6-Dihydroxy-8-aminoquinoline serves as a valuable scaffold for the development of new therapeutic agents. Its core structure can be modified to optimize efficacy while minimizing toxicity. Research suggests that manipulation of pharmacokinetics and metabolism might help dissociate 8-aminoquinoline efficacy from toxicity, potentially leading to an improved therapeutic index .
Structure-Activity Relationship Studies
The compound provides a useful model for structure-activity relationship studies. By systematically modifying the substituents on the quinoline ring, researchers can identify the structural features essential for specific biological activities and develop more effective derivatives.
Future Research Directions
Improved Synthesis Methods
Future research may focus on developing more efficient and selective methods for synthesizing 5,6-Dihydroxy-8-aminoquinoline and its derivatives. This could involve the use of novel catalysts, enzymes, or synthetic strategies to achieve higher yields and purity.
Development of Derivatives with Enhanced Properties
Research efforts may aim to develop derivatives of 5,6-Dihydroxy-8-aminoquinoline with enhanced efficacy and reduced toxicity. This could involve structural modifications to optimize pharmacokinetic properties, improve target selectivity, or mitigate the risk of hemolytic toxicity in G6PD-deficient individuals.
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